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molecular formula C16H25NO B8784910 1-Benzyl-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 52185-71-4

1-Benzyl-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No. B8784910
M. Wt: 247.38 g/mol
InChI Key: VLTHAKKFNPUWSB-UHFFFAOYSA-N
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Patent
US04014887

Procedure details

A mixture of 31.4 parts of 2,2,6,6-tetramethylpiperidin-4-ol and 17.1 parts of benzyl bromide in 125 parts of ethyl alcohol was heated under reflux conditions for 96 hours. The cooled reaction mixture was filtered to remove 2,2,6,6-tetramethylpiperidin-4-ol hydrobromide formed during the reaction and the ethyl alcohol solvent was removed by distillation under reduced pressure. Purification of the residue by chromatography on a aluminia column using chloroform as the solvent gave 1-benzyl-2,2,6,6-tetramethylpiperidin-4-ol having a melting point of 151°-2°C and the following elemental analysis by weight
[Compound]
Name
31.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[CH2:12]([N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
31.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions for 96 hours
Duration
96 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove 2,2,6,6-tetramethylpiperidin-4-ol hydrobromide
CUSTOM
Type
CUSTOM
Details
formed during the reaction
CUSTOM
Type
CUSTOM
Details
the ethyl alcohol solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography on a aluminia column

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CC(CC1(C)C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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